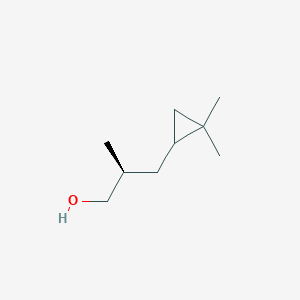

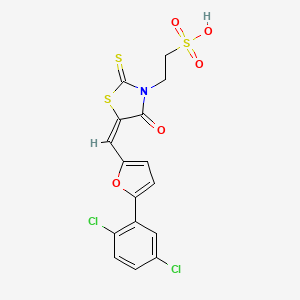

(1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile is a useful research compound. Its molecular formula is C6H8ClNO2S and its molecular weight is 193.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Palladium(0)-Catalyzed Nucleophilic Substitutions

The use of palladium(0) catalysis in nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides highlights a sophisticated method for manipulating cyclopropane derivatives. This process enables the selective formation of cyclopropylideneethyl derivatives and methylenecyclopropane derivatives, showcasing the high synthetic potential of such transformations. These derivatives serve as valuable building blocks in organic synthesis, allowing for the creation of complex molecular architectures from simpler cyclopropane units (Stolle et al., 1992).

Unusual Chlorination Reactions

Research into the chlorination of cyclopropane derivatives, such as the unexpected chlorination during an epoxidation reaction of an ethenocyclopropa[b]naphthalene derivative, unveils unique reactivity patterns and structural outcomes. This work underscores the importance of cyclopropane and its derivatives in studying reaction mechanisms and developing novel synthetic methodologies (Ülkü et al., 1995).

Electrolytic Desulphinylation

The electrolytic desulphinylation of 1-methylsulphinyl-1-methylthio-2-phenylethene in acetonitrile demonstrates an innovative approach to manipulate sulfur-containing cyclopropane derivatives. This method provides a selective cleavage of carbon-sulfur bonds, resulting in the formation of 1-methylthio-2-phenylethene. Such electrochemical reactions offer a versatile tool for the functionalization and transformation of cyclopropane derivatives, expanding their utility in synthetic organic chemistry (Kunugi et al., 1985).

Ring-Opening Dichlorination

The study on donor-acceptor cyclopropanes treated with iodobenzene dichloride to afford ring-opened products emphasizes the strategic use of cyclopropane motifs in organic synthesis. This method showcases the ability to introduce functional groups adjacent to cyclopropane rings, further diversifying the chemical space accessible through the manipulation of cyclopropane derivatives (Garve et al., 2014).

Formation of Cyclopropylsulfones

Investigations into the reactions of 1-arylsulfonyl-2-chloromethylprop-2-enes have led to the formation of cyclopropylsulfones, highlighting the complex reactivity of cyclopropane derivatives. This research demonstrates the intricate balance between addition and cyclization reactions, offering insights into the mechanisms governing the behavior of cyclopropane-containing molecules (Jeffery & Stirling, 1993).

特性

IUPAC Name |

(1S,2R)-1-(chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2S/c1-11(9,10)5-2-6(5,3-7)4-8/h5H,2-3H2,1H3/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFWLZDDZJBJRY-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC1(CCl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1C[C@]1(CCl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl]acetic acid, methyl ester](/img/structure/B2746078.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid](/img/structure/B2746079.png)

![([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine](/img/structure/B2746083.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2746087.png)

![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2746088.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2746091.png)

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746094.png)